N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine
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Overview
Description
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and an alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a ring formation reaction involving a diamine and a sulfonylating agent. The methoxyphenylsulfonyl group is then introduced via a sulfonylation reaction. The final step involves coupling the piperidine derivative with L-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The piperidine ring and the methoxyphenylsulfonyl group are key structural features that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-leucine
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine
Uniqueness
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine is unique due to the specific positioning of the methoxyphenylsulfonyl group on the piperidine ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-4-3-9-18(10-12)25(22,23)14-7-5-13(24-2)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19)(H,20,21)/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMVAYHPYDXBR-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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